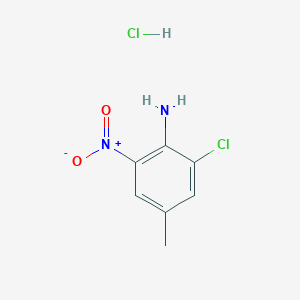

2-Chloro-4-methyl-6-nitroaniline hydrochloride

Vue d'ensemble

Description

2-Chloro-4-methyl-6-nitroaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, methyl, and nitro groups. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-nitroaniline hydrochloride typically involves a multi-step process:

Nitration: The starting material, 2-Chloro-4-methylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the para position relative to the amino group.

Hydrochloride Formation: The resulting 2-Chloro-4-methyl-6-nitroaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-methyl-6-nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as hydroxide ions, amines.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 2-Chloro-4-methyl-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 2-Chloro-4-carboxy-6-nitroaniline.

Applications De Recherche Scientifique

Biological Activities

Recent studies have highlighted the diverse biological activities of 2-chloro-4-methyl-6-nitroaniline hydrochloride, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of 2-chloro-4-methyl-6-nitroaniline exhibit significant anticancer properties. For instance, compounds related to this structure have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways involved in cell survival .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Studies reveal that derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several 2-chloro-4-methyl-6-nitroaniline derivatives. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the nitro group significantly enhanced potency against specific bacterial strains, indicating that structural optimization could lead to more effective antimicrobial agents .

Applications in Drug Development

The unique chemical structure of this compound allows it to serve as a versatile building block in drug development. It can be utilized to synthesize various biologically active molecules, including:

- Tyrosine Kinase Inhibitors : Important for cancer therapy.

- Antibacterial Agents : Targeting resistant strains of bacteria.

- Pesticides : Offering potential applications in agricultural chemistry.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methyl-6-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group.

2-Methyl-6-nitroaniline: Similar structure but lacks the chlorine atom.

4-Methyl-2-nitroaniline: Similar structure but lacks the chlorine atom and has a different substitution pattern.

Uniqueness

2-Chloro-4-methyl-6-nitroaniline hydrochloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Activité Biologique

2-Chloro-4-methyl-6-nitroaniline hydrochloride (C7H7ClN2O2·HCl) is a nitroaniline derivative with significant biological activity, particularly in environmental and medicinal contexts. This compound is utilized in various applications, including as an intermediate in dye synthesis and pharmaceuticals. Understanding its biological activity is crucial for assessing its environmental impact and potential therapeutic uses.

- Molecular Formula : C7H7ClN2O2

- Molecular Weight : 188.6 g/mol

- Structure : The compound features a chloro group, a methyl group, and a nitro group attached to an aniline ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to undergo metabolic transformations. The nitro group can be reduced to form reactive intermediates, which interact with cellular components, leading to various biological effects. This compound has shown potential as an elastase inhibitor, impacting inflammatory processes by modulating enzyme activity .

Environmental Impact

Research indicates that 2-Chloro-4-methyl-6-nitroaniline can be degraded by specific bacterial strains, such as Rhodococcus sp. strain MB-P1. This strain utilizes the compound as a sole carbon and nitrogen source, highlighting its potential environmental persistence and the need for microbial degradation pathways . The degradation process releases nitrite, chloride ions, and ammonia, indicating significant metabolic activity.

Toxicological Studies

Toxicological assessments reveal that 2-Chloro-4-methyl-6-nitroaniline exhibits mutagenic properties. Studies have demonstrated cellular damage in rat models, raising concerns about its safety and environmental implications . Furthermore, the compound is classified as a bacterial mutagen, necessitating careful handling and disposal practices.

Comparative Analysis with Related Compounds

The biological activity of 2-Chloro-4-methyl-6-nitroaniline can be compared with other nitroaniline derivatives:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-4-nitroaniline | Lacks methyl group | Similar reactivity but different applications |

| 2-Methyl-4-nitroaniline | Lacks chlorine atom | Altered chemical properties affecting reactivity |

| 4-Nitroaniline | Lacks both chlorine and methyl groups | Less reactive in certain biological contexts |

Case Study 1: Elastase Inhibition

In vitro studies have shown that this compound acts as an elastase inhibitor with an IC50 value of approximately 60 µM. This suggests its potential application in treating conditions related to excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Case Study 2: Environmental Degradation

A study on the aerobic degradation of this compound by Rhodococcus sp. strain MB-P1 demonstrated that it could effectively metabolize the compound under controlled conditions. The pathway involved initial hydroxylation followed by dioxygenase-mediated transformations, leading to less harmful metabolites . This finding is critical for bioremediation strategies targeting nitroaromatic pollutants.

Propriétés

IUPAC Name |

2-chloro-4-methyl-6-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)7(9)6(3-4)10(11)12;/h2-3H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBLNLKAXMDMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.